Methyl 6-chloro-3-nitropicolinate
CAS No.:
Cat. No.: VC15753301
Molecular Formula: C7H5ClN2O4
Molecular Weight: 216.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5ClN2O4 |
|---|---|
| Molecular Weight | 216.58 g/mol |
| IUPAC Name | methyl 6-chloro-3-nitropyridine-2-carboxylate |
| Standard InChI | InChI=1S/C7H5ClN2O4/c1-14-7(11)6-4(10(12)13)2-3-5(8)9-6/h2-3H,1H3 |
| Standard InChI Key | OJOVFOKYYSZSGV-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=C(C=CC(=N1)Cl)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Methyl 6-chloro-5-nitronicotinate is characterized by the systematic name methyl 6-chloro-5-nitro-pyridine-3-carboxylate, with the molecular formula and a molecular weight of 216.58 g/mol . The SMILES notation confirms the nitro group at position 5 and the chlorine atom at position 6 on the pyridine ring. X-ray crystallography and NMR studies corroborate this arrangement, with distinct chemical shifts observed for the nitro and chloro substituents .
Table 1: Key Physicochemical Properties
The compound’s planar structure and electron-withdrawing substituents contribute to its moderate solubility in polar organic solvents, including methanol and dimethylformamide (DMF), but limited aqueous solubility .
Synthetic Methodologies
Chlorination-Nitration Sequential Approach
The most widely cited synthesis involves a multi-step sequence starting from nicotinic acid derivatives. A representative pathway includes:
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Nitration: Treatment of methyl 6-hydroxynicotinate with nitric acid () and sulfuric acid () introduces the nitro group at position 5 .
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Chlorination: Subsequent reaction with thionyl chloride () in the presence of DMF as a catalyst yields the 6-chloro derivative .
This method achieves yields of 76–90% after recrystallization from ethanol .
Suzuki-Miyaura Coupling Modifications
Recent advances utilize palladium-catalyzed cross-coupling reactions to introduce aryl groups at position 4, though these modifications typically target analogues rather than the parent compound . For example, methyl 4-amino-6-(2-aminophenyl)-3-chloropicolinate derivatives have been synthesized via Suzuki coupling with 2-aminophenyl boronic acid .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Nitration | , , 0–5°C | 85% | |
| Chlorination | , DMF, reflux | 90% | |
| Esterification | Methanol, , RT | 95% |
Reactivity and Functionalization
The nitro and chloro groups serve as electrophilic sites for nucleophilic aromatic substitution (SNAr), enabling diverse derivatization:
Nucleophilic Displacement
Reaction with sodium sulfide () in methanol replaces the chloro group with a thiol, yielding methyl 5-nitro-6-thionicotinate . This intermediate is critical for producing thioamide-containing pharmaceuticals.
Reduction Pathways
Catalytic hydrogenation using Raney nickel (, 40 psi) reduces the nitro group to an amine, generating methyl 5-amino-6-chloronicotinate—a precursor to antiviral agents .
Ester Hydrolysis
Alkaline hydrolysis with (2M, 80°C) cleaves the methyl ester, producing 6-chloro-5-nitronicotinic acid, which is further functionalized via peptide coupling .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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NMR (DMSO-): Signals at δ 8.95 (d, 1H, H-2), 8.88 (d, 1H, H-4), and 3.97 (s, 3H, OCH3) confirm the aromatic and ester moieties .
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NMR: Peaks at 165.2 ppm (C=O) and 152.1 ppm (C-NO2) align with computational predictions .
Infrared Spectroscopy (IR)
Strong absorptions at 1725 cm (C=O stretch) and 1530 cm (asymmetric NO2 stretch) dominate the spectrum .
Applications in Drug Discovery
Antibacterial Agents
Methyl 6-chloro-5-nitronicotinate serves as a key intermediate in synthesizing pyridonecarboxamide inhibitors targeting bacterial DNA gyrase. Derivatives exhibit MIC values of 0.5–2 μg/mL against Staphylococcus aureus .
Antiviral Compounds
Reduction of the nitro group to an amine enables conjugation with adamantane carboxamides, yielding neuraminidase inhibitors with IC50 values <10 nM against influenza A/H1N1 .
Kinase Inhibitors
Sulfonamide derivatives, such as methyl 4-amino-3-chloro-6-(2-((4-methoxyphenyl)sulfonamido)phenyl)picolinate, inhibit JAK2 kinase (IC50 = 12 nM) in rheumatoid arthritis models .
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